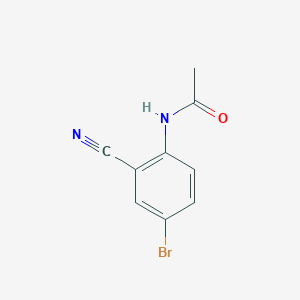

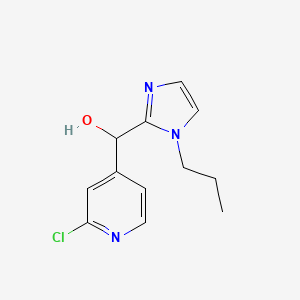

![molecular formula C22H27N3O5S B2355940 N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 1208931-43-4](/img/structure/B2355940.png)

N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

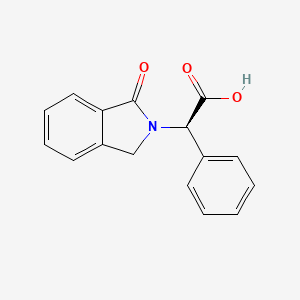

N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide, also known as MTSET, is a chemical compound that has gained significant attention in scientific research. It is a derivative of spirocyclic oxazolidine and is commonly used as a tool in biochemical and physiological studies. MTSET is a potent inhibitor of cysteine residues, making it an essential tool for studying the function of proteins that contain cysteine residues.

Aplicaciones Científicas De Investigación

Supramolecular Arrangements

The synthesis of related diazaspiro[4.5]decane derivatives and their crystallographic analysis highlight their potential in forming supramolecular arrangements. These studies emphasize the role of substituents in influencing the molecular and crystal structures, which is crucial for understanding the properties of such compounds (Graus et al., 2010).

Synthesis and Applications

Research on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a structurally similar compound, has explored its potential as antihypertensive agents. This highlights the medicinal application possibilities for compounds within this class (Caroon et al., 1981).

Muscarinic Receptor Binding

The synthesis of related 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones demonstrated binding affinity to muscarinic receptors, indicating potential applications in neuroscience and pharmacology (Ishihara et al., 1992).

Antidiabetic Activity

Research on 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium salts, structurally related to the compound , has revealed significant antidiabetic activities, offering insights into potential therapeutic applications (Kayukova et al., 2022).

Oxidative Cyclization and Synthesis

The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors adds to the understanding of synthetic routes and chemical behavior of such compounds (Martin‐Lopez & Bermejo, 1998).

Antiviral Properties

A study on microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, which are structurally related, showed significant antiviral activity against influenza A and B viruses (Göktaş et al., 2012).

Anticonvulsant Profiles

Research on 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, which are similar in structure, revealed their potential as anticonvulsants, suggesting a possible avenue for neurological applications (Aboul-Enein et al., 2014).

Adrenoceptor Binding

A study on BMY 7378, a derivative of diazaspiro[4.5]decane, demonstrated its selectivity for the alpha 1D-adrenoceptor subtype, offering insights into its potential pharmacological applications (Goetz et al., 1995).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-17-7-9-18(10-8-17)31(27,28)25-15-16-30-22(25)11-13-24(14-12-22)21(26)23-19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUMOMFPZIWKAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NC4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

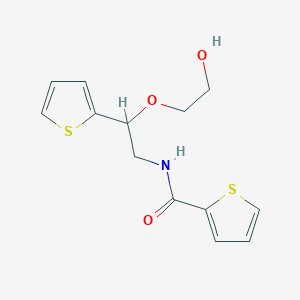

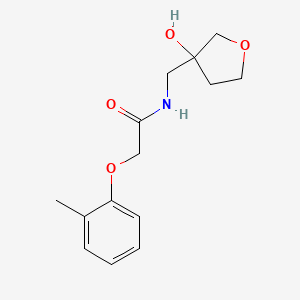

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)

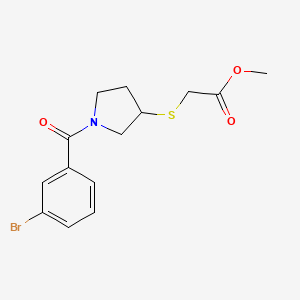

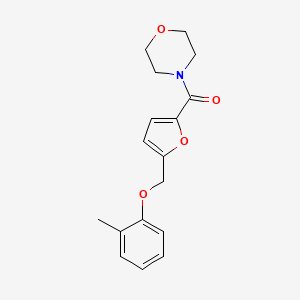

![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)

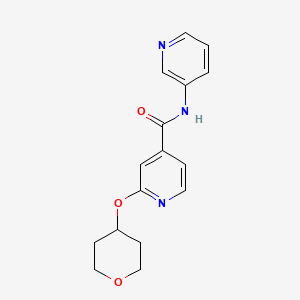

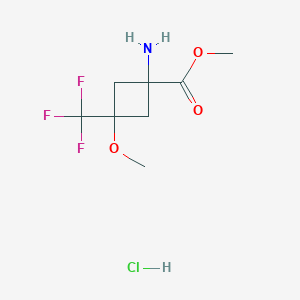

![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)

![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)